molecular formula C12H16BBrO3 B6323749 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096997-43-0

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323749
CAS No.: 2096997-43-0
M. Wt: 298.97 g/mol
InChI Key: DDOBCTRLHHBISA-UHFFFAOYSA-N
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Description

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a brominated phenol group and a boron-containing dioxaborinane ring, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-hydroxyphenylboronic acid with trimethyl borate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and boronation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in Suzuki–Miyaura coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a brominated phenol group and a boron-containing dioxaborinane ring. This structure imparts specific reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions compared to other boron reagents .

Properties

IUPAC Name

2-bromo-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOBCTRLHHBISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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